molecular formula C23H21F3N2O2 B11503793 7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11503793
M. Wt: 414.4 g/mol
InChI Key: ONOMGONSMOUWHV-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique structure combining a pyridine ring, a trifluoromethyl group, and an octahydroquinoline core

Preparation Methods

The synthesis of 7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the core structure.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, often using reagents like halogens or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other octahydroquinoline derivatives and pyridine-containing molecules. Compared to these, 7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a trifluoromethyl group and a pyridine ring, which can impart distinct chemical and biological properties. Other similar compounds might include:

Properties

Molecular Formula

C23H21F3N2O2

Molecular Weight

414.4 g/mol

IUPAC Name

7,7-dimethyl-4-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21F3N2O2/c1-22(2)11-18-21(19(29)12-22)15(14-6-5-9-27-13-14)10-20(30)28(18)17-8-4-3-7-16(17)23(24,25)26/h3-9,13,15H,10-12H2,1-2H3

InChI Key

ONOMGONSMOUWHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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